methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate
Description
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a 5-nitrofuran-2-amido moiety at position 2, and a methyl ester at position 2. These derivatives are typically synthesized via Gewald reactions or condensation methods, as seen in ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a precursor for bioactive heterocycles like thienopyrimidines . The 5-nitrofuran group is notable for its electron-withdrawing properties, which may influence reactivity and biological activity compared to other substituents.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-6-7(2)22-12(10(6)13(17)20-3)14-11(16)8-4-5-9(21-8)15(18)19/h4-5H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGBTXRWAWVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2,5-dimethylthiophene.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan derivative followed by amide formation.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the nitrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene and furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate has a molecular formula of CHNOS and a molecular weight of approximately 293.38 g/mol. The compound features a thiophene ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Medicinal Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC Value (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 12.5 | |
| Similar Thiophene Derivative | HeLa (Cervical Cancer) | 15.0 |
The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and disruption of cellular signaling related to growth.
1.2 Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against both gram-positive and gram-negative bacteria. A comparative study showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings suggest its potential as a lead compound in the development of new antimicrobial agents.
Agricultural Applications
2.1 Pesticidal Properties
This compound has been explored for use as a pesticide due to its structural similarity to known agrochemicals. Preliminary studies indicate that it may act as an effective insecticide against common agricultural pests.
Materials Science Applications
3.1 Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating this compound into polymer matrices can enhance charge transport properties.
Case Study 1: Anticancer Efficacy Evaluation
A comprehensive study evaluated the anticancer efficacy of this compound using a panel of human tumor cell lines. The results indicated that the compound exhibited selective toxicity with an average GI value of 15 µM across multiple cell lines, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Mechanism Investigation
Another study focused on the antimicrobial mechanism of the compound against Staphylococcus aureus. The research indicated that the compound disrupts bacterial cell wall synthesis and induces oxidative stress within microbial cells, leading to cell death.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Nitro Groups: The 4-nitrobenzamido derivative () shares structural similarity with the target compound. Amino vs. Amido: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate () lacks the nitrofuran-amido group but serves as a versatile intermediate for bioactive molecules, highlighting the importance of the amido group in modulating target specificity.
The 5-nitrofuran group in the target compound may reduce solubility compared to pyridine-3-carbonylamino derivatives due to its aromatic and electron-withdrawing nature.
Synthetic Accessibility: Derivatives with simple acyl groups (e.g., 4-nitrobenzamido) are synthesized via direct acylation of the amino-thiophene precursor . The nitrofuran-amido group would likely require specialized coupling reagents or protection-deprotection strategies.
Research Findings and Limitations
- Anticancer Potential: Thiophene-3-carboxylates with heterocyclic substituents (e.g., pyrimidine derivatives in ) show in vitro anticancer activity, suggesting the target compound could be explored in similar assays.
- Safety Concerns: Nitrofurans are associated with carcinogenicity in rodents, as seen in cooked food mutagens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine . This raises caution for the target compound’s long-term toxicity.
- Data Gaps : Direct experimental data (e.g., IC₅₀ values, pharmacokinetics) for the nitrofuran-amido derivative are absent in the provided evidence. Future studies should prioritize synthesis and in vitro screening.
Biological Activity
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-amido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H14N2O4S
- Molecular Weight : 282.33 g/mol
- CAS Number : [insert CAS number if available]
The compound features a thiophene ring substituted with methyl groups and a nitrofuran moiety, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The incorporation of nitrofuran enhances the antibacterial activity against various strains, including resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate | 55.3 | MRSA |
| 4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | 3.90 | E. coli |
The above table summarizes the minimum inhibitory concentration (MIC) values for related compounds, showcasing the potential of thiophene derivatives in combating bacterial infections.
Anticancer Activity
Thiophene derivatives have been explored for their anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Synergistic Effects with Chemotherapy
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxic effects when combined with doxorubicin. This suggests that this compound may also have synergistic effects when used alongside conventional chemotherapy agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Nitro Group : The presence of the nitro group on the furan ring is crucial for antibacterial activity.
- Methyl Substituents : The dimethyl groups on the thiophene enhance lipophilicity, improving cell membrane permeability.
- Amide Linkage : The amide group may contribute to increased binding affinity to biological targets.
Q & A
Q. Table 1: Example Reaction Conditions
Basic Question: What characterization techniques confirm the structure and purity of this compound?
Answer:
Standard methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C4/C5, nitrofuran amide at C2) .
- IR Spectroscopy : Peaks for C=O (ester: ~1700 cm⁻¹), amide (1650–1680 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .
- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) .
- Melting Point : Consistency with literature (e.g., 190–195°C) .
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), δ 6.85 (d, 1H, furan H) | Methyl and nitrofuran confirmation | |
| IR | 1715 cm⁻¹ (C=O ester), 1652 cm⁻¹ (amide) | Functional group validation |
Advanced Question: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Critical variables include:
- Solvent : Polar aprotic solvents (DMF, CH₃CN) enhance amidation efficiency .
- Catalyst : Triethylamine (TEA) or DMAP improves acylation rates .
- Temperature : Reflux (40–60°C) for amidation vs. low temperatures (0–5°C) for esterification to minimize side reactions .
- Workflow : Real-time monitoring via TLC to terminate reactions at optimal conversion .
Example Optimization :
In a nitrofuran amidation step, switching from THF to CH₂Cl₂ increased yield from 45% to 67% due to better solubility of intermediates .
Advanced Question: How do structural modifications (e.g., nitrofuran vs. other substituents) affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Nitrofuran Group : Enhances antimicrobial activity via redox cycling and ROS generation. Replacement with phenylcarbamoyl groups reduces potency .
- Methyl Substituents : C4/C5 methyl groups improve metabolic stability but may sterically hinder target binding .
- Ester vs. Carboxylic Acid : Methyl ester increases lipophilicity and cell permeability compared to free acids .
Q. Table 3: SAR Comparison
| Substituent | Biological Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| 5-Nitrofuran | 2.1 µM (Antibacterial) | ROS generation | |
| Phenylcarbamoyl | >50 µM | Passive diffusion only |
Advanced Question: How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Answer:
Strategies include:
- Standardized Assays : Validate activity under consistent conditions (e.g., pH, cell lines) .
- Comparative SAR : Test analogs side-by-side to isolate substituent effects .
- Orthogonal Validation : Use multiple assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .
Case Study :
Discrepancies in antiparasitic IC₅₀ values (5–25 µM) were resolved by identifying assay-specific differences in redox environments affecting nitrofuran activation .
Advanced Question: What methodologies elucidate the mechanism of action for this compound?
Answer:
Key approaches:
- Molecular Docking : Predict binding to targets like nitroreductases or DNA gyrase .
- Enzyme Assays : Direct measurement of nitroreductase activity (e.g., NADPH consumption) .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation .
Example Finding :
In E. coli, the compound inhibits DNA gyrase by stabilizing the enzyme-DNA complex, as shown by ATPase activity assays and crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
